ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate

Description

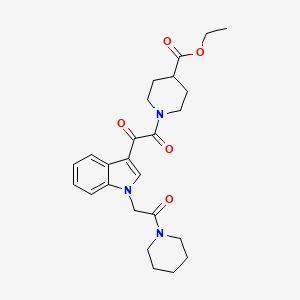

The compound ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate features a complex structure comprising:

- An ethyl ester group at the piperidine-4-carboxylate position.

- Two piperidine rings, one of which is substituted with a 2-oxoethyl group.

- An indole moiety linked via a ketone-acetyl bridge.

Properties

IUPAC Name |

ethyl 1-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5/c1-2-33-25(32)18-10-14-27(15-11-18)24(31)23(30)20-16-28(21-9-5-4-8-19(20)21)17-22(29)26-12-6-3-7-13-26/h4-5,8-9,16,18H,2-3,6-7,10-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILXCXRREIZTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes piperidine and indole moieties, which are known for their roles in various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antitumor , anticonvulsant , and anti-inflammatory properties. Below is a summary of key findings from recent research.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor effects. For instance, a related piperidine-based compound demonstrated cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells (MCF-7), with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 | 1.61 |

| Compound B | MCF-7 | 1.98 |

The presence of the indole ring is hypothesized to enhance the interaction with cellular targets, potentially leading to apoptosis in cancer cells.

Anticonvulsant Activity

In terms of anticonvulsant properties, similar compounds have shown promise in animal models. For example, certain derivatives have been effective in reducing seizure activity in rodent models, suggesting that the piperidine moiety may play a crucial role in modulating neurotransmitter systems involved in seizure propagation .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that related piperidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6, which are critical in the inflammatory response . This suggests a possible therapeutic role for this compound in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses based on structure–activity relationship (SAR) studies suggest:

- Indole Interaction : The indole ring may facilitate interactions with specific receptors or enzymes, enhancing antitumor activity.

- Piperidine Modulation : The piperidine structure might influence neurotransmitter systems, contributing to anticonvulsant effects.

- Cytokine Inhibition : The compound may modulate inflammatory pathways by inhibiting key signaling molecules.

Case Studies

Several case studies have highlighted the potential of similar compounds:

- Case Study 1 : A study on a related piperidine derivative showed significant tumor reduction in xenograft models of breast cancer after treatment for four weeks.

- Case Study 2 : In a clinical trial involving patients with epilepsy, a related compound reduced seizure frequency by over 50% compared to baseline measurements.

Comparison with Similar Compounds

Variation in Ring Size: Piperidine vs. Azepane

Compound of Interest : Contains two piperidine rings (6-membered).

Analog (CAS 893999-79-6) : Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate replaces one piperidine with azepane (7-membered ring) .

| Parameter | Compound of Interest | Azepane Analog |

|---|---|---|

| Ring Size | 6-membered (piperidine) | 7-membered (azepane) |

| Lipophilicity (Predicted) | Moderate | Increased (larger ring) |

| Conformational Flexibility | Rigid | More flexible |

Implications : Azepane’s larger ring may enhance membrane permeability but reduce target specificity due to increased flexibility.

Substituent Variation: Indole vs. Chromene

Compound of Interest: Features an indole moiety. Analog (CAS 883962-61-6): Ethyl 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxylate substitutes indole with a chromene system .

| Parameter | Indole-Based Compound | Chromene-Based Analog |

|---|---|---|

| Aromatic System | Indole (bicyclic, planar) | Chromene (tricyclic, planar) |

| Hydrogen Bonding | N-H donor | Ketone and amino acceptors |

| Pharmacological Relevance | Common in kinase inhibitors | Associated with antioxidant activity |

Implications : Chromene’s extended π-system may improve stacking interactions with DNA or enzymes but reduce solubility.

Functional Group Modifications: Keto vs. Cyano-Acrylate

Compound of Interest: Contains a keto-acetyl bridge. Lead Structure (): 2-cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate introduces a cyano-acrylate group .

Implications: The cyano-acrylate group may increase cytotoxicity but also improve binding to cysteine residues in target proteins.

Heterocyclic Replacements: Piperidine vs. Azetidinone

Compound of Interest: Relies on piperidine for rigidity. Analog (): 1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea uses a 4-membered azetidinone ring .

Implications: Azetidinone’s strain may enhance reactivity but compromise metabolic stability.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including coupling of indole and piperidine derivatives. A plausible route is:

Indole functionalization: React 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indole with a bromoacetylating agent to introduce the acetyl-piperidine moiety .

Piperidine esterification: Use ethyl chloroformate or similar reagents under basic conditions (e.g., triethylamine in dichloromethane) to introduce the ethyl carboxylate group .

- Yield Optimization: Monitor reaction progress via HPLC or TLC. Purification via column chromatography or recrystallization improves purity. Evidence from similar piperidine-indole derivatives shows yields >90% under anhydrous conditions and controlled temperatures (20–25°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- Structural Confirmation:

- NMR (¹H/¹³C): Identify protons on the indole (δ 7.0–7.5 ppm), piperidine (δ 1.5–3.5 ppm), and ester carbonyl (δ ~170 ppm) .

- X-ray Crystallography: Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between the indole NH and carbonyl groups) .

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target ≥95% purity for biological assays .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .

- First Aid:

- Skin Contact: Rinse immediately with water; seek medical attention for irritation .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

- Methodological Answer:

- Core Modifications:

- Piperidine Substitution: Replace the ethyl carboxylate with bulkier esters (e.g., benzyl) to assess steric effects on target binding .

- Indole Modification: Introduce electron-withdrawing groups (e.g., chloro) at the indole 5-position to modulate electronic properties .

- Assay Design: Test derivatives against histamine receptors (H1/H4) using competitive binding assays (IC₅₀ determination) and in vitro mast cell degranulation models .

Q. How can conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer:

- Source Analysis:

- Purity Discrepancies: Re-test compounds after rigorous purification (e.g., preparative HPLC) .

- Assay Conditions: Standardize buffer pH, temperature, and cell lines. For example, histamine receptor assays require pH 7.4 and 37°C .

- Statistical Validation: Use triplicate measurements and ANOVA to identify outliers. Cross-validate with orthogonal assays (e.g., calcium flux vs. radioligand binding) .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic (PK) properties?

- Methodological Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (target 2–4 for blood-brain barrier penetration) and CYP450 inhibition .

- Molecular Docking: Simulate binding to histamine receptors (PDB: 7DFX) with AutoDock Vina. Focus on hydrogen bonds between the carbonyl groups and receptor residues (e.g., Asp107 in H1R) .

- Validation: Compare predictions with in vitro metabolic stability assays (e.g., microsomal half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.